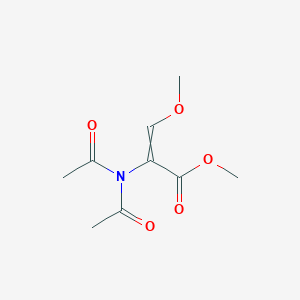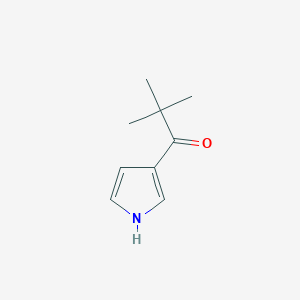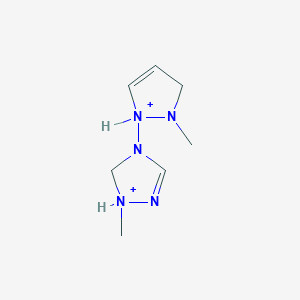
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide is a chemical compound with the molecular formula C7H16IN It is a piperidinium derivative, characterized by the presence of a hydroxyl group and a quaternary ammonium iodide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpiperidine with an iodinating agent. One common method involves the reaction of 3-hydroxy-1,1-dimethylpiperidine with methyl iodide under basic conditions to form the desired quaternary ammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidinium compounds.
Aplicaciones Científicas De Investigación
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as ion channels and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, affecting their function. This can modulate the activity of ion channels, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylpiperidin-1-ium-4-one iodide: Similar in structure but with a ketone group instead of a hydroxyl group.
1-Butyl-1-methylpyrrolidinium iodide: Another quaternary ammonium iodide with a different ring structure.
Uniqueness
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide is unique due to its specific combination of a hydroxyl group and a quaternary ammonium iodide. This combination imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.
Propiedades
Número CAS |
91147-48-7 |
|---|---|
Fórmula molecular |
C7H16INO |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
1,1-dimethylpiperidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C7H16NO.HI/c1-8(2)5-3-4-7(9)6-8;/h7,9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KUYSVVZEKHMKPS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC(C1)O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)


![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)




![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)


